molecular formula C7H15N3O2 B569482 1-[(Aminooxy)acetyl]-4-methylpiperazine CAS No. 112257-39-3

1-[(Aminooxy)acetyl]-4-methylpiperazine

Cat. No.: B569482
CAS No.: 112257-39-3
M. Wt: 173.216
InChI Key: SQXBYDMOHGJMPO-UHFFFAOYSA-N
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Description

1-[(Aminooxy)acetyl]-4-methylpiperazine is a piperazine derivative featuring a 4-methylpiperazine core modified with an aminooxyacetyl group. The aminooxy (-ONH₂) moiety confers unique reactivity, particularly in forming oxime linkages with carbonyl groups, which is valuable in bioconjugation and pharmaceutical applications . Piperazine derivatives are widely studied for their pharmacological versatility, including roles as receptor modulators, enzyme inhibitors, and immunomodulators .

Properties

CAS No.

112257-39-3

Molecular Formula

C7H15N3O2

Molecular Weight

173.216

IUPAC Name

2-aminooxy-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C7H15N3O2/c1-9-2-4-10(5-3-9)7(11)6-12-8/h2-6,8H2,1H3

InChI Key

SQXBYDMOHGJMPO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)CON

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine : Contains a naphthaleneoxypropargyl group and dimethoxyphenyl substituent. The extended aromatic system enhances π-π interactions, while the propargyl linker may influence conformational flexibility .
  • 1-(2-Chlorobenzyl)-4-methylpiperazine (BD-1063) : A sigma-1 receptor antagonist with a chlorobenzyl group, highlighting the impact of halogenated aromatic substituents on receptor selectivity .
  • 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine : Features a thiocarbamoyl group, which improves herbicidal safening activity by modulating acetolactate synthase (ALS) in plants .
  • 1-[(Aminooxy)acetyl]-4-methylpiperazine: The aminooxyacetyl group enables oxime bond formation, distinguishing it from analogs with alkyl or aryl substituents .

Key Research Findings and Limitations

  • Structural-Activity Relationships (SAR): Substituents on the piperazine ring (e.g., halogenated aromatics, aminooxy groups) dictate target specificity. For example, the chlorobenzyl group in BD-1063 enhances sigma-1 receptor binding .
  • Synthetic Challenges: Purification of aminooxy derivatives is complicated by byproducts like acetohydrazide, necessitating specialized techniques (e.g., size exclusion chromatography) .

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